1,2,3-Benzothiadiazole-5-carbonyl chloride

説明

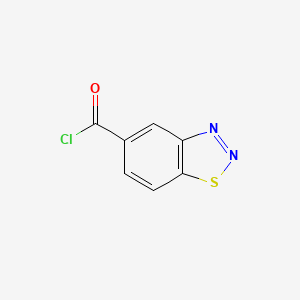

1,2,3-Benzothiadiazole-5-carbonyl chloride: is an organic compound with the molecular formula C7H3ClN2OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions:

1,2,3-Benzothiadiazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1,2,3-benzothiadiazole-5-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions:

1,2,3-Benzothiadiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,2,3-benzothiadiazole-5-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Catalysts: Catalysts like pyridine or triethylamine may be employed to enhance the reaction rate

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

科学的研究の応用

Medicinal Applications

1,2,3-Benzothiadiazole derivatives have been reported to exhibit a wide range of biological activities:

- Antifungal Activity : Compounds derived from 1,2,3-benzothiadiazole have shown potent antifungal properties. For instance, a study demonstrated that certain derivatives displayed significant inhibition against fungal strains such as Candida albicans and Aspergillus niger .

- Antiviral Properties : Research indicates that these compounds can inhibit viral replication. A specific derivative was noted for its effectiveness against the Tobacco Mosaic Virus (TMV), achieving a protection rate of 52.8% in experimental setups .

- Anticancer Activity : Some studies have focused on the anticancer potential of benzothiadiazole derivatives. For example, a synthesized compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Agricultural Applications

1,2,3-Benzothiadiazole-5-carbonyl chloride has also found its place in agricultural chemistry:

- Fungicides : The compound is a precursor for acibenzolar-S-methyl, a widely used fungicide that enhances plant resistance to diseases. This compound acts as an elicitor of plant defense mechanisms against pathogens .

- Synergistic Effects with Insecticides : Although not commercially utilized, there are claims that 1,2,3-benzothiadiazole can synergize the effects of certain insecticides like dicrotophos, potentially improving pest control efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods. One notable method involves the reaction of 1,2,3-benzothiadiazole with thionyl chloride to yield the carbonyl chloride derivative. This step is crucial for further modifications leading to biologically active compounds .

Case Study 1: Antifungal Efficacy

A study published in MDPI highlighted the antifungal efficacy of synthesized 1,2,3-benzothiadiazole derivatives against fungal pathogens. The results indicated that certain derivatives achieved over 90% inhibition rates against specific strains when tested in vitro.

Case Study 2: Antiviral Activity Against TMV

In another investigation focusing on antiviral properties, researchers synthesized several 1,2,3-benzothiadiazole derivatives and tested them against TMV. The most promising derivative showed a curative rate of 54.1%, suggesting its potential application in agricultural settings to combat viral infections in crops .

Comparative Analysis of Biological Activities

作用機序

The mechanism of action of 1,2,3-benzothiadiazole-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can then interact with specific molecular targets and pathways in biological systems .

類似化合物との比較

- 1,2,3-Benzothiadiazole-4-carbonyl chloride

- 1,2,3-Benzothiadiazole-7-carbonyl chloride

- 2,1,3-Benzothiadiazole-5-carbonyl chloride

Comparison:

1,2,3-Benzothiadiazole-5-carbonyl chloride is unique due to the position of the carbonyl chloride group on the benzothiadiazole ring. This positional difference can significantly influence the compound’s reactivity and the types of derivatives it can form. For example, 1,2,3-benzothiadiazole-4-carbonyl chloride may exhibit different reactivity patterns and form different products compared to the 5-carbonyl chloride derivative .

生物活性

1,2,3-Benzothiadiazole-5-carbonyl chloride (BTD-CC) is an organic compound characterized by its heterocyclic structure containing nitrogen and sulfur atoms. Its molecular formula is C7H3ClN2OS, and it is recognized for its reactivity due to the carbonyl chloride functional group. This compound serves as a significant intermediate in organic synthesis and has been explored for various biological activities, particularly in medicinal chemistry and biochemistry.

Target Interactions

this compound primarily acts as a precursor for synthesizing phthalazinones, which are known to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors play a crucial role in cancer therapies by preventing DNA repair in cancer cells, leading to cell death due to accumulated DNA damage.

Biochemical Pathways

The compound interacts with nucleophiles due to the reactive carbonyl chloride group, facilitating the formation of various derivatives such as amides and esters. These reactions are pivotal in modifying biomolecules and studying their functions .

Biological Activities

-

Anticancer Properties

- BTD-CC derivatives exhibit significant anticancer activity through mechanisms involving PARP inhibition. For instance, certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines, including MCF-7 (breast cancer) and U2OS (osteosarcoma) cells .

- A study highlighted that specific BTD-CC analogs demonstrated potent cytotoxic effects with GI50 values as low as 0.69 µM against cancer cells .

-

Antiviral and Antifungal Activities

- Research indicates that BTD-CC derivatives possess antiviral properties, particularly against tobacco mosaic virus (TMV), with curative rates reaching up to 90% in some cases . The incorporation of various functional groups into the benzothiadiazole structure enhances these activities.

- Additionally, certain BTD derivatives have shown antifungal activity, indicating a broad spectrum of potential therapeutic applications .

- Enzyme Inhibition

Case Studies

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of BTD-CC derivatives on MCF-7 cells. The results indicated that compounds derived from BTD-CC exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, showcasing their potential as effective anticancer agents compared to doxorubicin (IC50 = 3.13 µg/mL) .

Study 2: Antiviral Efficacy Against TMV

Another study focused on the antiviral properties of BTD derivatives against TMV. The compounds displayed varying degrees of curative effects, with one derivative achieving a curative rate of 90.3% at a concentration of 500 µg/mL, significantly outperforming standard antiviral treatments .

Chemical Reactions

This compound can undergo several chemical transformations:

- Nucleophilic Substitution: The carbonyl chloride group allows for nucleophilic attack leading to the formation of amides or esters.

- Hydrolysis: In aqueous conditions, BTD-CC hydrolyzes to form 1,2,3-benzothiadiazole-5-carboxylic acid.

- Condensation Reactions: It can react with amines to form imides or other nitrogen-containing compounds .

Summary of Biological Activities

特性

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-32-4 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。